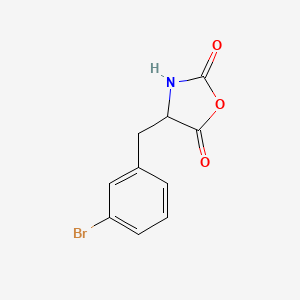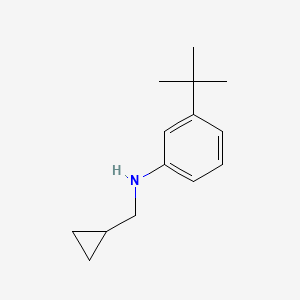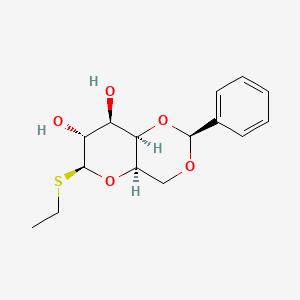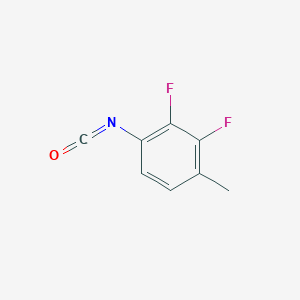
2,3-Difluoro-4-isocyanatotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-isocyanatotoluene is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-difluorotoluene with phosgene to form the isocyanate group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,3-Difluoro-4-isocyanatotoluene may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and hazardous reagents like phosgene. The process is optimized for efficiency, safety, and environmental compliance.
化学反応の分析
Types of Reactions: 2,3-Difluoro-4-isocyanatotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of difluoro-oxides.
Reduction: Formation of difluoroamines.
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
科学的研究の応用
2,3-Difluoro-4-isocyanatotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用機序
The mechanism of action of 2,3-Difluoro-4-isocyanatotoluene involves its reactivity with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water . This reactivity is exploited in various chemical syntheses and industrial applications.
類似化合物との比較
- 2,4-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-4-methylisocyanate
Comparison: 2,3-Difluoro-4-isocyanatotoluene is unique due to the specific positioning of the fluorine atoms and the isocyanate group on the toluene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group in this compound can influence its reactivity and stability compared to its benzene analogs .
特性
分子式 |
C8H5F2NO |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
2,3-difluoro-1-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5F2NO/c1-5-2-3-6(11-4-12)8(10)7(5)9/h2-3H,1H3 |
InChIキー |
KJHUVCNIFSXRBH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)N=C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





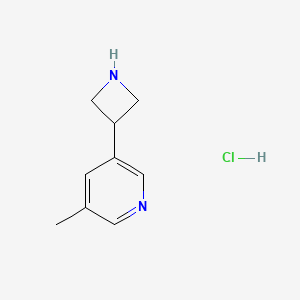


![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)


